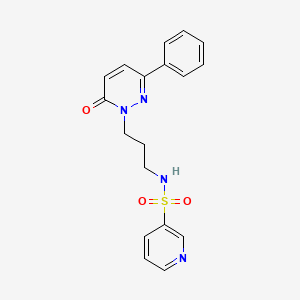
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Oxidation and Reduction: The compound can undergo oxidation-reduction reactions, particularly at the pyridazinone moiety.
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Major Products: Depending on the reaction, products might include various substituted derivatives or oxidation products.
4. Scientific Research Applications: N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide has been explored in several fields:
Chemistry: As a building block in the synthesis of more complex molecules or as a catalyst.
Biology: Studied for its potential interactions with enzymes or receptors.
Medicine: Investigated for possible therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a precursor in manufacturing processes.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's mechanism of action is often related to its interaction with specific enzymes or receptors. For example, it might inhibit enzyme activity by binding to the active site.
Effects: These interactions can lead to a range of effects, from modulating metabolic pathways to altering cell signaling.
6. Comparison with Similar Compounds: N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide stands out compared to similar compounds due to its unique structural features.
Similar Compounds: Examples include other sulfonamide-pyridazinone derivatives or pyridine-based sulfonamides. These might share some functional properties but differ in their specific applications or mechanisms of action.
So there you have it—a comprehensive look at this fascinating compound. Anything in particular pique your interest?
Propiedades
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18-10-9-17(15-6-2-1-3-7-15)21-22(18)13-5-12-20-26(24,25)16-8-4-11-19-14-16/h1-4,6-11,14,20H,5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUVBMPEKLKJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)

![5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline](/img/structure/B2541510.png)
![N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)
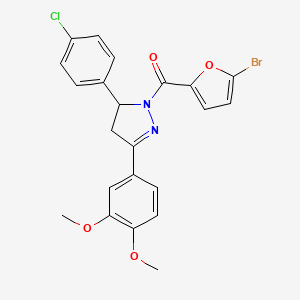
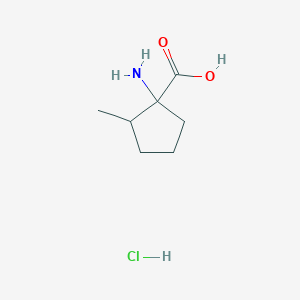
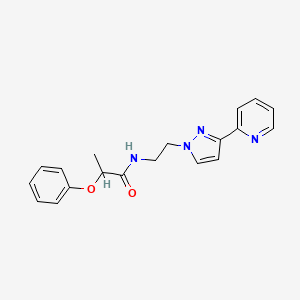
![2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2541522.png)
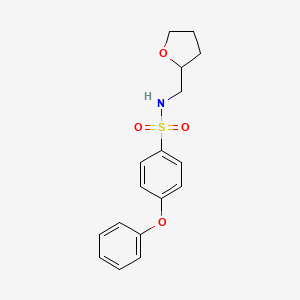

![3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2541526.png)
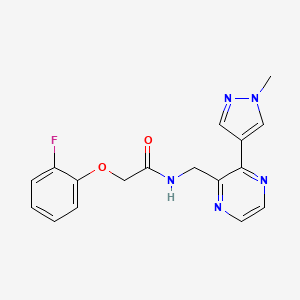
![6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541529.png)
